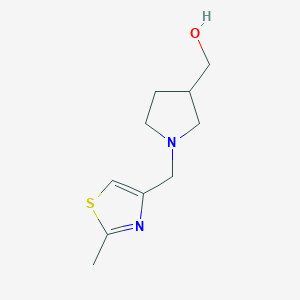![molecular formula C11H19N3S B1467126 1-[(2,4-ジメチル-1,3-チアゾール-5-イル)メチル]ピペリジン-4-アミン CAS No. 1480701-54-9](/img/structure/B1467126.png)
1-[(2,4-ジメチル-1,3-チアゾール-5-イル)メチル]ピペリジン-4-アミン
説明
The compound “1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” contains a thiazole ring and a piperidine ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine ring. Thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Piperidines, on the other hand, are saturated and do not have the same level of electron delocalization.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and piperidine rings. Thiazoles are known to undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and piperidine rings. Thiazole itself is a pale yellow liquid with a pyridine-like odor .科学的研究の応用
抗菌活性
チアゾール誘導体は、その抗菌作用で知られています。これらの誘導体は合成および改変されて、強力な抗菌活性を有する分子を生み出すことができます。 この特定の化合物は、幅広い微生物病原体に対する有効性を調査することができ、潜在的に新しい抗菌剤の開発につながります .
抗がん特性
チアゾールの構造モチーフは、いくつかの抗がん剤に存在します。 「1-[(2,4-ジメチル-1,3-チアゾール-5-イル)メチル]ピペリジン-4-アミン」のさまざまな癌細胞株との相互作用を研究することで、研究者はがん治療のための治療薬としての可能性を特定することができます .
抗糖尿病作用
チアゾール化合物は、抗糖尿病作用に関連付けられています。 この化合物は、特に世界的に糖尿病の有病率が高まっていることを考えると、新規抗糖尿病薬の発見を目指した研究の一環となる可能性があります .
抗炎症および鎮痛用途
チアゾールは、その抗炎症作用により、抗炎症薬の開発に使用されています。 問題の化合物は、炎症を軽減し、鎮痛剤として役立つ可能性を調査することができます .
神経保護効果
一部のチアゾール誘導体は、神経保護効果を示し、神経変性疾患の治療のための潜在的な候補です。 この化合物の神経保護用途に関する研究は、アルツハイマー病などの疾患の治療法を見つけるのに役立つ可能性があります .
抗酸化の可能性
チアゾールは、抗酸化特性も示しています。 この化合物は、フリーラジカルを捕捉する能力について研究することができます。これは、酸化ストレス関連疾患の予防に不可欠です .
農業化学薬品
チアゾール誘導体は、農薬の合成に使用されています。 対象となる化合物は、新しい殺虫剤または除草剤の開発に使用され、作物保護戦略を強化することができます .
写真感光剤
チアゾールは、その独特の光吸収特性により、写真感光剤として応用されています。 この化合物は、写真材料の効率を向上させることを目的とした研究の一環となる可能性があります .
作用機序
Target of Action
Thiazoles, which are an important class of five-membered heterocyclic compounds, have been reported to exhibit a wide range of biological activities . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported with a variety of biological activities .
Action Environment
It is known that the physico-chemical properties of thiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
生化学分析
Biochemical Properties
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair . Additionally, the compound may interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, the compound may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, the thiazole ring can intercalate into DNA, disrupting its structure and function . Additionally, the compound may inhibit enzymes like topoisomerase II, preventing DNA replication and transcription . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate the compound’s localization and accumulation in specific tissues, enhancing its biological effects .
Subcellular Localization
The subcellular localization of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the thiazole ring may facilitate the compound’s localization to the nucleus, where it can interact with DNA and nuclear proteins . This subcellular targeting is essential for the compound’s ability to modulate gene expression and cellular function.
特性
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEBJBJQSXPFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



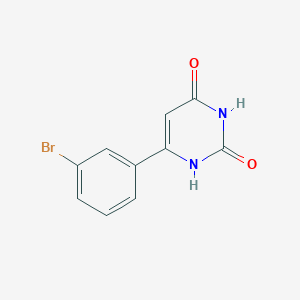

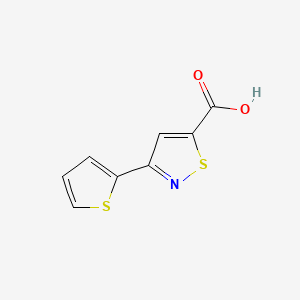



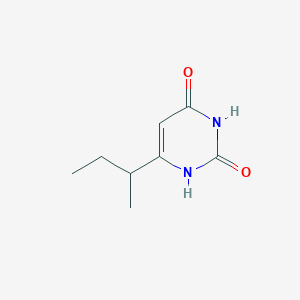


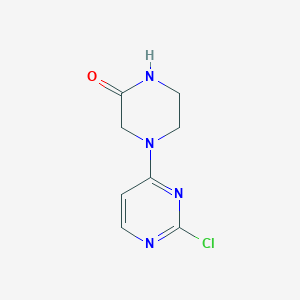

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)
![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)
